molecular formula C24H30ClNO B4063369 N-[2-(benzyloxy)benzyl]-1-adamantanamine hydrochloride

N-[2-(benzyloxy)benzyl]-1-adamantanamine hydrochloride

Cat. No.: B4063369
M. Wt: 384.0 g/mol
InChI Key: OGEKHYOYDPGNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzyloxy)benzyl]-1-adamantanamine hydrochloride is a useful research compound. Its molecular formula is C24H30ClNO and its molecular weight is 384.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.2015923 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological and Chemical Analysis

  • A study highlighted the development of a simultaneous liquid chromatographic assay of amantadine and related compounds in phosphate-buffered saline, useful for protein binding studies and chemical analysis (Higashi et al., 2006). This assay can potentially be adapted for N-[2-(benzyloxy)benzyl]-1-adamantanamine hydrochloride, given its structural similarity to amantadine.

Antiviral Activity

  • Research has documented the antiviral activities of amantadine derivatives, including inhibition of influenza A viruses and other viral strains in various models (Galbraith et al., 1969), (Maassab & Cochran, 1964). These findings suggest potential antiviral applications for this compound against similar targets.

Neurological and Antiparkinsonian Effects

  • Amantadine's effects on neuromuscular transmission and potential implications for neurological conditions have been studied, providing insights into its mechanism of action (Nastuk et al., 1976). This could indicate similar research avenues for this compound in neurological research.

Chemical Synthesis and Novel Compounds

  • A novel chemical synthesis process involving N-[2-(benzyloxy)benzyl]-1-adamantanamine derivatives has been reported, highlighting the compound's utility in creating new chemical entities (Basarić et al., 2008). Such research underscores the versatility of this compound in chemical synthesis and drug development.

Inhibition of Virus Replication

  • The compound has been associated with the inhibition of virus replication, as seen in studies on dengue virus and influenza, suggesting a broad spectrum of antiviral activities that could be applicable to this compound (Koff et al., 1980).

Properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO.ClH/c1-2-6-18(7-3-1)17-26-23-9-5-4-8-22(23)16-25-24-13-19-10-20(14-24)12-21(11-19)15-24;/h1-9,19-21,25H,10-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEKHYOYDPGNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=C4OCC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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